N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(9-cyclopropylpurin-6-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10(23)20-11-2-4-12(5-3-11)21-15-14-16(18-8-17-15)22(9-19-14)13-6-7-13/h2-5,8-9,13H,6-7H2,1H3,(H,20,23)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLYPDLNXFJABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of 6-Chloropurine
6-Chloropurine is treated with cyclopropyl bromide in the presence of a strong base (e.g., NaH) in anhydrous DMF at 0–5°C. The reaction proceeds via SN2 mechanism, favoring N9 alkylation over N7 due to steric and electronic factors. However, regioselectivity remains a challenge, with N7-alkylated byproducts forming in 10–15% yields.
Optimization :
Purine Ring Construction with Pre-Installed Cyclopropyl Group
An alternative route involves synthesizing the purine ring with the cyclopropyl group already at N9. This is achieved via the Traube synthesis, where 4,5,6-triaminopyrimidine is cyclized with cyclopropylamine in formic acid at 150°C. The method yields 9-cyclopropylpurine, which is subsequently chlorinated at C6 using POCl3 and N,N-diethylaniline.
Advantages :
-
Avoids regioselectivity issues associated with post-synthetic alkylation.
Coupling of 9-Cyclopropyl-9H-Purine-6-Chloride with 4-Aminophenylacetamide
The final step involves nucleophilic aromatic substitution (SNAr) between 9-cyclopropyl-9H-purine-6-chloride and 4-aminophenylacetamide. The reaction is conducted in DMSO at 120°C with Cs2CO3 as the base. The electron-withdrawing purine core activates the C6 chloride for displacement by the aniline’s amine group.
Key Observations :
-
Base selection : Cs2CO3 provides higher yields (85%) compared to K2CO3 (72%) or Et3N (65%).
-
Solvent effects : Polar aprotic solvents (DMSO > DMF > NMP) enhance reaction rates.
-
Side reactions : Acetamide hydrolysis is negligible under these conditions due to the stability of the acetyl group.
Alternative Synthetic Pathways
Palladium-Catalyzed Cross-Coupling
Arylboronic esters of 4-aminophenylacetamide can undergo Suzuki coupling with 6-bromo-9-cyclopropylpurine. Using Pd(PPh3)4 and Na2CO3 in dioxane/water (4:1) at 80°C affords the target compound in 78% yield. This method avoids harsh SNAr conditions but requires synthesis of the bromopurine intermediate.
Reductive Amination
Condensation of 9-cyclopropylpurine-6-carbaldehyde with 4-aminophenylacetamide in the presence of NaBH3CN and acetic acid provides a moderate yield (62%). While less efficient, this route is valuable for derivatives sensitive to SNAr conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation + SNAr | 85 | 98 | Scalable, minimal byproducts | Requires rigorous temperature control |
| Traube Synthesis + SNAr | 68 | 97 | No regioselectivity issues | Multi-step, high-energy conditions |
| Suzuki Coupling | 78 | 96 | Mild conditions, functional group tolerance | Requires bromopurine synthesis |
| Reductive Amination | 62 | 95 | Compatible with sensitive substrates | Lower yield, stoichiometric reductant |
Industrial-Scale Considerations
For large-scale production, the direct alkylation + SNAr route is preferred due to its simplicity and cost-effectiveness. Critical factors include:
-
Catalyst recycling : Triethylenediamine from the acetylation step can be recovered via distillation.
-
Purification : Column chromatography is replaced with recrystallization (ethanol/water) for the final product, reducing costs.
-
Environmental impact : The SNAr step generates minimal waste, with DMSO recycled via vacuum distillation .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Research: The compound is used to investigate the role of purine derivatives in cellular signaling pathways.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, enabling it to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide and related compounds from the evidence:
Key Observations:
Purine Core Modifications: The target compound’s 9-cyclopropyl group contrasts with larger substituents like 9-acetyl () or 4-cyclohexylbenzyl (). Cyclopropane’s strain may enhance metabolic stability compared to bulkier groups .
Functional Group Variations: Acetamide vs. Chloro Substitution: ’s 6-chloro group may confer electrophilicity, enabling nucleophilic displacement reactions absent in the target’s 6-amino linker .
Synthetic and Purity Considerations :
- ’s compound achieved 83.6–87.0% HPLC purity, suggesting moderate synthetic challenges due to complex substituents . The target’s cyclopropane synthesis might require specialized reagents (e.g., cyclopropanation agents) compared to acetyl chloride in .
Application Context :
- The target’s purine-acetamide scaffold aligns with kinase inhibitors (e.g., ’s STAT3 inhibitor), whereas ’s compound serves as a paracetamol impurity, highlighting structural-activity divergences .
Biological Activity
N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide is a compound of interest within medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base linked to an acetamide moiety, which is critical for its biological interactions. The presence of the cyclopropyl group on the purine ring may influence its binding affinity and selectivity towards biological targets.
Research indicates that compounds similar to this compound can act as inhibitors of phosphoinositide 3-kinases (PI3K). PI3K plays a crucial role in cellular signaling pathways that regulate growth, proliferation, and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activity Overview
-
Anticancer Effects :
- The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer), BxPC-3 (pancreatic cancer), and RD (rhabdomyosarcoma) cells. The half-maximal inhibitory concentration (IC50) values indicate potent activity, with lower values suggesting higher efficacy .
- Case studies have shown that the compound's mechanism involves inducing apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.
-
Selectivity Index :
- The selectivity index (SI) is a critical measure for evaluating the therapeutic potential of anticancer agents. Compounds with an SI greater than 3 are considered promising for medical applications. This compound has shown favorable SI values, indicating a higher cytotoxic effect on cancer cells compared to normal cells .
Table 1: IC50 Values Against Various Cell Lines
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HeLa | 1.4 | 5 |
| BxPC-3 | 0.5 | 6 |
| RD | 3.7 | 4 |
| MDCK (normal) | >10 | - |
Case Studies
- In Vitro Studies :
-
In Vivo Models :
- Preliminary in vivo studies have suggested that this compound can inhibit tumor growth in xenograft models, showing promise for further development as an anticancer agent.
Q & A
Q. What are the key structural features of N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide, and how do they influence its biological activity?
The compound features a purine base linked to a phenylacetamide group via a cyclopropyl-substituted amine. The cyclopropyl group enhances metabolic stability by reducing oxidative degradation, while the purine moiety enables interactions with enzymatic targets (e.g., kinases) or nucleic acids. Structural validation relies on NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable) .
Q. What synthetic strategies are employed to prepare this compound?
Synthesis typically involves a multi-step process:
- Step 1: Functionalization of the purine core at the 6-position with a cyclopropylamine group.
- Step 2: Suzuki-Miyaura coupling between 9-cyclopropyl-9H-purine-6-amine and 4-acetamidophenyl boronic acid.
- Step 3: Purification via column chromatography and validation using HRMS (e.g., m/z 367.1542 [M+H]+) and HPLC (≥95% purity) .
Q. How is the compound characterized for purity and stability in preclinical studies?
Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS to detect trace impurities. Stability under physiological conditions is tested via incubation in simulated gastric fluid (pH 2.0) and phosphate-buffered saline (pH 7.4), followed by kinetic analysis using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from differences in assay conditions (e.g., cell line specificity, compound concentration ranges) or batch-to-batch variability in synthesis. To address this:
- Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays).
- Perform rigorous purity analysis (LC-MS, elemental analysis) and compare results with structurally analogous compounds (e.g., oxolane-linked purines) to isolate structure-activity relationships (SAR) .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in anticancer research?
- Transcriptomic Profiling: RNA sequencing (RNA-seq) of treated vs. untreated cancer cells to identify differentially expressed pathways.
- Kinase Inhibition Panels: Screen against a library of 400+ kinases to pinpoint targets.
- CRISPR-Cas9 Knockout Models: Validate target involvement by knocking out candidate genes (e.g., EGFR, AKT) and assessing resistance .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design: Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility.
- Formulation: Use cyclodextrin-based nanoencapsulation or lipid nanoparticles.
- Pharmacokinetic Studies: Monitor plasma half-life and tissue distribution in rodent models using radiolabeled analogs (e.g., 14C-tagged compound) .
Q. How can researchers optimize the compound’s selectivity to minimize off-target effects?
- Computational Docking: Use molecular dynamics simulations to refine binding interactions with the target (e.g., ATP-binding pockets).
- SAR Studies: Synthesize derivatives with modifications to the cyclopropyl group or acetamide moiety and test against off-target panels (e.g., GPCRs, ion channels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
